molecular formula C29H26F2N2O B068510 N,N'-Bis((4-fluorophenyl)(4-methylphenyl)methyl)urea CAS No. 160807-91-0

N,N'-Bis((4-fluorophenyl)(4-methylphenyl)methyl)urea

Cat. No. B068510
M. Wt: 456.5 g/mol
InChI Key: ZOXHVHOHWAFQOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-Bis((4-fluorophenyl)(4-methylphenyl)methyl)urea, also known as BFMU, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. BFMU belongs to the family of urea derivatives, which are known for their diverse biological activities.

Mechanism Of Action

The exact mechanism of action of N,N'-Bis((4-fluorophenyl)(4-methylphenyl)methyl)urea is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that plays a crucial role in cell division, and its inhibition can lead to cell cycle arrest and ultimately cell death. N,N'-Bis((4-fluorophenyl)(4-methylphenyl)methyl)urea has also been shown to disrupt microtubule organization, which can further contribute to its cytotoxic activity.

Biochemical And Physiological Effects

N,N'-Bis((4-fluorophenyl)(4-methylphenyl)methyl)urea has been shown to have a significant impact on various biochemical and physiological processes. In addition to its cytotoxic activity, N,N'-Bis((4-fluorophenyl)(4-methylphenyl)methyl)urea has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This is an important trait for cancer treatment, as tumors require a blood supply to grow and metastasize. N,N'-Bis((4-fluorophenyl)(4-methylphenyl)methyl)urea has also been shown to inhibit the migration and invasion of cancer cells, which can further limit their ability to spread.

Advantages And Limitations For Lab Experiments

N,N'-Bis((4-fluorophenyl)(4-methylphenyl)methyl)urea has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. N,N'-Bis((4-fluorophenyl)(4-methylphenyl)methyl)urea also exhibits potent cytotoxic activity against various cancer cell lines, making it a valuable tool for cancer research. However, N,N'-Bis((4-fluorophenyl)(4-methylphenyl)methyl)urea also has some limitations. Its mechanism of action is not fully understood, which can make it challenging to interpret experimental results. N,N'-Bis((4-fluorophenyl)(4-methylphenyl)methyl)urea also exhibits some degree of toxicity towards normal cells, which can limit its therapeutic potential.

Future Directions

There are several future directions for N,N'-Bis((4-fluorophenyl)(4-methylphenyl)methyl)urea research. One area of interest is the development of N,N'-Bis((4-fluorophenyl)(4-methylphenyl)methyl)urea analogs with improved potency and selectivity towards cancer cells. Another area of interest is the exploration of N,N'-Bis((4-fluorophenyl)(4-methylphenyl)methyl)urea's potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is also a need for further research into the mechanism of action of N,N'-Bis((4-fluorophenyl)(4-methylphenyl)methyl)urea, which can help to better understand its potential therapeutic applications.

Synthesis Methods

N,N'-Bis((4-fluorophenyl)(4-methylphenyl)methyl)urea can be synthesized through a multi-step process, which involves the reaction of 4-fluorobenzylamine and 4-methylbenzylisocyanate. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to produce N,N'-Bis((4-fluorophenyl)(4-methylphenyl)methyl)urea. The overall yield of N,N'-Bis((4-fluorophenyl)(4-methylphenyl)methyl)urea synthesis is approximately 60%, making it a relatively efficient process.

Scientific Research Applications

N,N'-Bis((4-fluorophenyl)(4-methylphenyl)methyl)urea has been extensively studied for its potential use in cancer treatment. Several studies have shown that N,N'-Bis((4-fluorophenyl)(4-methylphenyl)methyl)urea exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. N,N'-Bis((4-fluorophenyl)(4-methylphenyl)methyl)urea has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable trait for cancer treatment.

properties

CAS RN

160807-91-0

Product Name

N,N'-Bis((4-fluorophenyl)(4-methylphenyl)methyl)urea

Molecular Formula

C29H26F2N2O

Molecular Weight

456.5 g/mol

IUPAC Name

1,3-bis[(4-fluorophenyl)-(4-methylphenyl)methyl]urea

InChI

InChI=1S/C29H26F2N2O/c1-19-3-7-21(8-4-19)27(23-11-15-25(30)16-12-23)32-29(34)33-28(22-9-5-20(2)6-10-22)24-13-17-26(31)18-14-24/h3-18,27-28H,1-2H3,(H2,32,33,34)

InChI Key

ZOXHVHOHWAFQOE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)F)NC(=O)NC(C3=CC=C(C=C3)C)C4=CC=C(C=C4)F

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)F)NC(=O)NC(C3=CC=C(C=C3)C)C4=CC=C(C=C4)F

synonyms

1,3-bis[(4-fluorophenyl)-(4-methylphenyl)methyl]urea

Origin of Product

United States

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